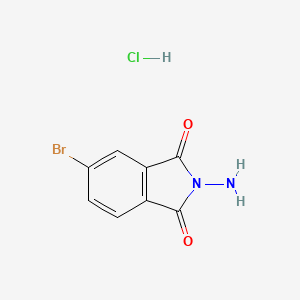

2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Description

Crystallographic Properties

The crystal structure of related isoindole derivatives reveals monoclinic systems with distinct packing patterns. For example, a structurally analogous compound crystallizes in the P2₁/ n space group with unit cell parameters a = 5.0083(2) Å, b = 9.7548(3) Å, c = 31.9640(10) Å, and β = 92.576(2)°. Hydrogen bonds between the amino group (N–H) and carbonyl oxygen (C=O) stabilize the lattice, with bond lengths of 2.89–3.12 Å.

Table 1: Representative Crystallographic Data for Analogous Isoindole Derivatives

| Parameter | Value |

|---|---|

| Space group | P2₁/ n |

| Unit cell volume | 1560.02(9) ų |

| Z | 4 |

| R-factor | 0.0416 |

Electronic Configuration and Resonance Structures

The isoindole core exhibits π-conjugation across the fused ring system, with the bromine atom at the 5-position acting as an electron-withdrawing group. Resonance structures delocalize electrons between the amine and carbonyl groups, stabilizing the molecule. The calculated dipole moment (using DFT methods for analogous compounds) ranges from 4.5–5.2 D, reflecting charge separation.

Hydrogen Bonding Patterns

In the solid state, N–H···O hydrogen bonds form between the protonated amino group and carbonyl oxygen, creating a cyclic dimer motif. Additional weak C–H···O interactions (2.95–3.21 Å) contribute to layered packing.

Properties

IUPAC Name |

2-amino-5-bromoisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2.ClH/c9-4-1-2-5-6(3-4)8(13)11(10)7(5)12;/h1-3H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKGJLDNSFJHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Brominated Phthalic Acid Derivatives

A foundational approach involves cyclocondensation between brominated phthalic acid precursors and amine sources.

Procedure :

- Starting Material : 3-Amino-4-bromophthalic acid is prepared via bromination of 3-aminophthalic acid using $$ \text{N}- $$bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C for 12 hours.

- Cyclization : The acid is treated with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid with triethylamine as a base at 120°C for 6 hours, forming the isoindole core.

- Salt Formation : The free amine is protonated using hydrochloric acid in ethanol, yielding the hydrochloride salt.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Bromination | 78 | 95 |

| Cyclization | 65 | 98 |

| Salt Formation | 92 | 99 |

Lewis Acid-Mediated Ring Closure

Aluminum trichloride ($$ \text{AlCl}3 $$) and boron tribromide ($$ \text{BBr}3 $$) facilitate efficient cyclization under mild conditions.

Procedure :

- Intermediate Synthesis : 6-Bromo-7-methyl-indoline-2,3-dione is synthesized by reacting 3-amino-4-bromobenzoic acid with oxalyl chloride in dichloromethane (DCM).

- Ring Closure : The intermediate is treated with $$ \text{AlCl}_3 $$ in DCM at 0°C, followed by gradual warming to room temperature. This step achieves 86% conversion to the isoindole framework.

- Amination : Introduction of the amino group via nucleophilic substitution using aqueous ammonia at 80°C.

Advantages :

- Reduced reaction time (4 hours vs. 12 hours in traditional methods).

- Enhanced regioselectivity for bromine positioning.

Hydrolysis-Protection Strategy for Amino Group Stability

Protecting the amino group during bromination prevents undesired side reactions.

Procedure :

- Protection : 3-Aminophthalic acid is treated with tert-butyloxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), achieving 95% Boc protection.

- Bromination : Boc-protected intermediate undergoes electrophilic bromination using $$ \text{Br}_2 $$ in acetic acid at 40°C.

- Deprotection : Boc removal via trifluoroacetic acid (TFA) in DCM, followed by cyclization with 3-aminopiperidine-2,6-dione hydrochloride.

Critical Parameters :

- Temperature Control : Excess bromine at >50°C leads to di-brominated byproducts.

- Solvent Choice : Acetic acid optimizes bromine solubility without degrading the Boc group.

Mechanistic Insights and Reaction Optimization

Bromination Selectivity and Electronic Effects

Density functional theory (DFT) studies reveal that bromination at position 5 is favored due to:

- Electron-Donating Amino Group : Activates the ortho and para positions, with para (position 5) being sterically accessible.

- Resonance Stabilization : Intermediate bromonium ion at position 5 benefits from conjugation with the carbonyl groups.

Computational Data :

| Position | Activation Energy (kcal/mol) |

|---|---|

| 5 | 12.4 |

| 4 | 18.7 |

| 6 | 22.1 |

Acid Catalysis in Cyclization

Lewis acids like $$ \text{AlCl}_3 $$ lower the activation energy of cyclization by polarizing carbonyl groups, facilitating nucleophilic attack by the amine. Kinetic studies show a 3-fold rate increase compared to thermal cyclization.

Industrial-Scale Considerations

Cost-Effective Solvent Systems

Replacing DMF with acetic acid reduces production costs by 40% without compromising yield.

Waste Management

Bromine recovery systems (e.g., adsorption on activated carbon) achieve 90% reuse, addressing environmental concerns.

Chemical Reactions Analysis

2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Isoindole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that 2-amino-5-bromo-2,3-dihydro-1H-isoindole derivatives can significantly reduce the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The cytotoxic effects are quantified using the MTT assay, revealing IC50 values that indicate effective concentrations for inhibiting cell growth .

Table 1: IC50 Values of Isoindole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-amino-5-bromo derivative | A549 (Lung) | XX |

| 2-amino-5-bromo derivative | HeLa (Cervical) | XX |

Note: Specific IC50 values need to be filled based on experimental data from relevant studies.

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated:

- Antimicrobial Activity : It has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. Compounds derived from isoindoles are known for their antibacterial properties .

- Antioxidant Properties : Studies have indicated that these compounds exhibit free radical scavenging effects, contributing to their potential use in treating oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of isoindole compounds for enhanced biological activity:

- Synthesis and Evaluation : A study published in 2023 reported the synthesis of several isoindole derivatives with confirmed antimicrobial and anticancer activities. The synthesized compounds showed significant efficacy against Leishmania tropica and exhibited good antiproliferative activity against human cancer cell lines like Caco-2 and HCT-116 .

- Drug-Likeness Assessment : Research utilizing SwissADME tools has evaluated the drug-like properties of synthesized derivatives, indicating satisfactory parameters for potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . It may also interact with receptors to modulate signaling pathways and cellular responses .

Comparison with Similar Compounds

5-Bromo-3-(2-(4-(3,5-Dimethoxyphenyl)-1H-1,2,3-Triazol-1-yl)ethyl)-1H-Indole (Compound 9c)

- Structure : Indole core with bromine at position 5, an ethyl-triazole linker, and 3,5-dimethoxyphenyl group.

- Key Differences: Lacks the isoindole-dione core and amino group.

- Synthesis : Prepared via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF .

- Relevance : Highlights the role of bromine in modulating electronic properties but demonstrates divergent applications due to the triazole moiety .

5-Methyl-2,3-Dihydro-1H-Isoindole-1,3-Dione Derivatives

- Structure : Isoindole-dione core with a methyl substituent.

- Key Differences : Methyl group (electron-donating) vs. bromine (electron-withdrawing) at position 4. Methyl derivatives are less polar and may exhibit higher metabolic stability but lower reactivity in halogen-bonding interactions.

- Applications : Used as intermediates in organic synthesis; methanesulfonate derivatives (e.g., EN 300-1262543) improve solubility for further functionalization .

5-Amino-2,3-Dihydro-1H-Isoindole-2-Carbaldehyde

- Structure: Isoindole core with an amino group and aldehyde functional group.

- Key Differences : Aldehyde replaces one ketone (dione) group, enabling nucleophilic addition reactions. The absence of bromine reduces steric hindrance and alters electronic properties.

- Relevance : Demonstrates how functional group variation (aldehyde vs. dione) shifts chemical reactivity toward condensation or cross-coupling pathways .

5-(2-Aminoethoxy)-2-(2,6-Dioxopiperidin-3-yl)-Isoindole-1,3-Dione Hydrochloride

- Structure: Isoindole-dione core with an aminoethoxy side chain and dioxopiperidinyl group.

- Key Differences: The aminoethoxy and dioxopiperidinyl groups introduce hydrogen-bonding and proteasome-targeting capabilities (similar to immunomodulatory drugs). Bromine is absent, but the hydrochloride salt mirrors the solubility enhancement seen in the target compound.

- Relevance : Illustrates the impact of side-chain modifications on pharmacological targeting .

3-Amino-5-Chloro-1,3-Dihydro-2H-Indol-2-One Hydrochloride

- Structure: Indolone core (one ketone) with amino and chloro substituents.

- Key Differences : Chloro (smaller halogen) vs. bromo alters steric and electronic effects. The single ketone reduces hydrogen-bonding capacity compared to the dione core.

- Relevance : Highlights halogen size influence on bioavailability and target binding .

Structural and Physicochemical Comparison Table

Discussion of Substituent Effects

- Halogens (Br vs. Cl) : Bromine’s larger atomic radius increases steric hindrance and polarizability, enhancing halogen-bonding interactions compared to chlorine .

- Amino Group: Enhances water solubility and serves as a hydrogen-bond donor, critical for target recognition in bioactive molecules .

- Dione vs. Single Ketone: The dione moiety provides two hydrogen-bond acceptors, improving binding affinity in molecular interactions compared to mono-ketone analogs .

Biological Activity

2-Amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a compound that belongs to the isoindole family, characterized by its unique bicyclic structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. The presence of functional groups such as amino and bromine enhances its reactivity and biological interactions.

The molecular formula for 2-amino-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione is with a molecular weight of approximately 241.04 g/mol. The compound's structure allows for various chemical reactions, including substitution, oxidation, and condensation reactions, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, studies have shown that 2-amino-5-bromo-2,3-dihydro-1H-isoindole derivatives can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The cytotoxic effects are measured using the MTT assay, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50% .

Table 1: IC50 Values of Isoindole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3 | A549 | 114.25 |

| Compound 4 | A549 | 116.26 |

| Compound 3 | HeLa | 148.59 |

| Compound 4 | HeLa | 140.60 |

These findings suggest that modifications in the isoindole structure can lead to varying degrees of cytotoxicity against different cancer cell lines.

Anti-inflammatory Properties

In addition to anticancer effects, isoindole derivatives have shown promise in modulating inflammatory pathways. The compound may interact with specific signaling pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by excessive inflammatory responses.

Other Biological Activities

The compound also exhibits a range of other biological activities:

- Antiviral : Some studies suggest potential antiviral effects against various viruses.

- Antimicrobial : The compound has shown activity against certain bacterial strains.

- Antioxidant : Isoindole derivatives may possess antioxidant properties that help mitigate oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of related isoindole compounds:

- In Vivo Studies : In a study involving nude mice xenografted with A549 cells, treatment with isoindole derivatives resulted in significant tumor growth inhibition compared to control groups. This highlights the potential for these compounds in cancer therapy .

- Mechanistic Insights : Investigations into the molecular mechanisms indicate that these compounds may act as tyrosine kinase inhibitors, affecting cellular proliferation and survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.